molecular formula C23H29N5O2 B5039232 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine

Cat. No.: B5039232
M. Wt: 407.5 g/mol
InChI Key: BUGBYLKCELPLHW-UHFFFAOYSA-N
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Description

The compound 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a piperazine moiety at position 7 substituted with a 2-methylprop-2-en-1-yl chain. The 3,4-dimethoxyphenyl substituent introduces electron-donating effects, which may enhance binding affinity to biological targets, while the piperazine side chain contributes to solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-16(2)15-26-8-10-27(11-9-26)23-12-17(3)24-22-14-19(25-28(22)23)18-6-7-20(29-4)21(13-18)30-5/h6-7,12-14H,1,8-11,15H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGBYLKCELPLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine typically involves multi-step reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 5-methylpyrazolo[1,5-a]pyrimidine under specific conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(2-methylprop-2-EN-1-YL)piperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Position 2:

The 3,4-dimethoxyphenyl group in the target compound contrasts with:

  • Phenyl (e.g., 5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine in )
  • 4-Trifluoromethylphenyl (compound 4n in )
  • Chlorophenyl/Fluorophenyl (e.g., MK7 and MK8 in )

Position 5:

The methyl substituent in the target compound is less sterically demanding than the isopropyl group in or phenyl groups in . Smaller substituents may reduce steric hindrance, facilitating synthetic modifications .

Position 7:

The piperazine functionalization with a 2-methylprop-2-en-1-yl chain is unique compared to:

  • 4-Methylpiperazine ()
  • Morpholin-4-yl ()
  • Arylpiperazines (e.g., 1-(3-fluorophenyl)methylpiperazine in )

The unsaturated propenyl group may increase lipophilicity (logP) compared to saturated alkyl or arylpiperazine derivatives, influencing membrane permeability .

Data Tables

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 7 Substituent Reference
Target Compound 3,4-Dimethoxyphenyl Methyl 4-(2-Methylprop-2-en-1-yl)piperazine -
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Isopropyl 4-Methylpiperazine
MK7 () 3-Chlorophenyl Phenyl Ketone
4n () 4-Trifluoromethylphenyl - Hydrazine derivative
Compound 8 () Morpholin-4-yl - 1-(3-Fluorophenyl)methylpiperazine

Research Findings and Implications

  • Regioselectivity : and highlight the role of aromatic aldehydes in directing regioselective pyrazolo[1,5-a]pyrimidine formation, suggesting methoxy groups in the target compound could similarly influence synthesis pathways .
  • Isomerization : Pyrazolo[3,4-d]pyrimidines () undergo isomerization under specific conditions, underscoring the stability advantage of the [1,5-a] core in the target compound .
  • Pharmacophore Design : Piperazine substitutions (e.g., propenyl vs. methyl in ) demonstrate tunable lipophilicity, critical for optimizing drug-like properties .

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